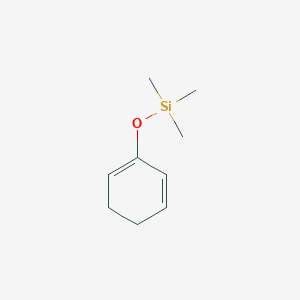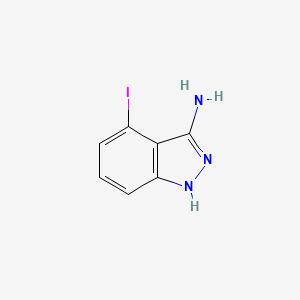
2-(三甲基硅氧基)-1,3-环己二烯
描述
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a silicon-containing diene derivative that has been utilized in various synthetic organic chemistry applications. Its structure includes a trimethylsilyloxy group attached to a cyclohexadiene ring, which can participate in different chemical reactions due to the presence of the reactive diene system.
Synthesis Analysis
The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene and related compounds has been explored in several studies. For instance, the preparation of 2-trimethylsilylethyl-1,3-butadiene, which can act as a synthetic equivalent to 3-methylene-1,4-pentadiene, is achieved through a cross-coupling reaction catalyzed by a nickel-phosphine complex . This demonstrates the potential for generating similar structures to 2-(Trimethylsiloxy)-1,3-cyclohexadiene through organometallic catalysis.
Molecular Structure Analysis
The molecular structure of related organosilicon compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a tetrakis(trimethylsilyl)-substituted cyclohexene has been elucidated, providing insights into the bond distances and molecular geometry of such compounds . This information is crucial for understanding the reactivity and properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene.
Chemical Reactions Analysis
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a versatile reagent in Diels-Alder reactions, as indicated by the development of E-trimethylsilyloxy-1,3-butadiene as a reactive diene component . The cycloaddition reactions of α-oxo sulfines with 2-(trimethylsiloxy)-1,3-dienes lead to thiacyclohexanone S-oxides, showcasing the regioselectivity and potential for synthesizing complex heterocyclic structures . Additionally, the use of 1,4-bis(trimethylsilyl)-substituted diaza-cyclohexadienes as strong reductants for transition metals highlights the chemical versatility of silicon-substituted dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives can be inferred from related compounds. For instance, the stereochemistry of bis(trimethylsilyl)cyclohexenes has been studied using NMR spectroscopy, providing information on the cis/trans configurations and the influence of substituents on the properties of these molecules . The reactivity of organosilicon compounds in various chemical environments, such as their role as reducing agents in catalytic reactions, also sheds light on the properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene .
科学研究应用
合成和有机化学
2-(三甲基硅氧基)-1,3-环己二烯及其衍生物在有机合成中扮演着重要角色。由于它们的反应性和多功能性,这些化合物被用作各种化学反应中的中间体。例如,它们参与与不同化合物如马来酸酐和二甲基乙炔二羧酸酯的环加成反应,产生了中等到良好的产率的双环[2.2.2]-辛烷 (Venkatasubramanian et al., 1989)。此外,这些化合物与三羰基环己二烯基铁阳离子反应,导致取代环戊烯-1-酮的形成 (Birch et al., 1980)。
立体化学和反应动力学
这些化合物的立体化学方面也很有趣。例如,通过核磁共振波谱研究了双(三甲基硅基)环己烯衍生物的立体化学,揭示了它们形成和反应机制的见解 (Wickham & Kitching, 1983)。这些知识对于理解和预测涉及这些化合物的化学反应的结果至关重要。
光反应和亲电加成
这些化合物在光化学反应中也有应用。例如,手性1,3-环己二烯,包括带有三甲基硅基的化合物,在暴露于与单线态氧气的光氧化时显示出不同的反应,表明取代基对反应选择性的影响 (Linker et al., 2006)。此外,已经探索了Lewis酸催化的1-三甲基硅氧基-1,3-环己二烯与各种醛和三烷基正甲酸酯的反应,成功合成了几种重要的有机化合物 (Takazawa et al., 1982)。
Diels-Alder 反应
2-(三甲基硅氧基)-1,3-环己二烯衍生物在 Diels-Alder 反应中至关重要。例如,对非对称环己二烯和对称反式双烯亲受体之间的 Diels-Alder 反应进行的研究表明取代基在确定产物比例和选择性方面的作用 (Lahiri et al., 2008)。
作用机制
属性
IUPAC Name |
cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRVUXAMPRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399257 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54781-19-0 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(Trimethylsiloxy)-1,3-cyclohexadiene particularly useful in Diels-Alder reactions?
A1: TMS-CHD acts as a highly reactive diene in Diels-Alder reactions due to the electron-donating effect of the trimethylsiloxy group. This enhances its ability to react with a variety of dienophiles (electron-deficient alkenes or alkynes), forming complex bicyclic structures. [, , , ]. Notably, after the cycloaddition, the trimethylsilyl group can be easily removed, leading to useful functionalities like ketones. [, ].
Q2: How does the stereochemistry of 2-(Trimethylsiloxy)-1,3-cyclohexadiene influence Diels-Alder reactions?
A2: The presence of the bulky trimethylsiloxy group creates significant steric hindrance. This leads to high regioselectivity and stereoselectivity in Diels-Alder reactions, favoring the formation of specific isomers over others. For instance, reactions with symmetric trans-dienophiles predominantly yield the 5-endo-6-exo product over the 5-exo-6-endo isomer due to electrostatic repulsions between oxygen lone pairs in the transition state. []
Q3: Are there examples of how 2-(Trimethylsiloxy)-1,3-cyclohexadiene has been used to synthesize complex molecules?
A3: Yes, researchers have employed TMS-CHD in the synthesis of several interesting compounds. One example is its use in synthesizing precursors for Prezizane sesquiterpenes, a class of natural products. This involved reacting TMS-CHD with α-acetoxyacrylonitrile in a Diels-Alder reaction, followed by further transformations to construct the desired ring system. [, ]. Furthermore, it has been successfully applied in the synthesis of sterically hindered bicyclo[2.2.2]octanes by reacting it with mesityl oxide or methyl acrylate in the presence of Lewis acids. [].
Q4: Has the mechanism of action of 2-(Trimethylsiloxy)-1,3-cyclohexadiene in Diels-Alder reactions been investigated?
A4: Studies suggest that the Diels-Alder reactions involving TMS-CHD are not only concerted but also synchronous, as demonstrated by comparing its reactivity with derivatives possessing different substitution patterns. []. Computational chemistry, specifically density functional theory (DFT) calculations, has been employed to study the transition states and understand the factors governing selectivity in these reactions. [, ].
Q5: Does the use of 2-(Trimethylsiloxy)-1,3-cyclohexadiene require any specific reaction conditions?
A5: TMS-CHD is often used with Lewis acid catalysts, like aluminum chloride or boron trifluoride, to promote the Diels-Alder reaction. [, ]. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the desired product.
Q6: Beyond Diels-Alder reactions, are there other applications of 2-(Trimethylsiloxy)-1,3-cyclohexadiene in organic synthesis?
A6: Yes, TMS-CHD can be utilized in Mukaiyama-Michael type additions. This was demonstrated by reacting it with 1,2-diaza-1,3-butadienes in the presence of Lewis acid catalysts, yielding 1-aminopyrroles. [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)




![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)


![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)



![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)